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Potassium hexafluoroarsenate

Cat. No.: B095478
CAS No.: 17029-22-0
M. Wt: 228.01 g/mol
InChI Key: DITNVAZRXJOPSJ-UHFFFAOYSA-N
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Description

Significance of the Hexafluoroarsenate (B1215188) Anion in Inorganic Chemistry

The hexafluoroarsenate anion (AsF₆⁻) is a cornerstone of modern inorganic chemistry due to its unique properties. It is a non-coordinating anion, meaning it has a very low tendency to form covalent bonds with cations in a solution. wikipedia.org This characteristic makes it exceptionally useful for stabilizing highly reactive cations, allowing for the isolation and study of otherwise transient chemical species. wikipedia.org The inertness of the AsF₆⁻ anion is a consequence of the strong arsenic-fluorine bonds and the symmetrical octahedral geometry, which effectively shields the central arsenic atom.

The anion is the conjugate base of the superacid hexafluoroarsenic acid (HAsF₆). wikipedia.org Its stability against hydrolysis is a notable feature, although the related hydroxyfluoroarsenate ion (AsF₅OH⁻) is not as stable. wikipedia.org The development of synthetic routes to hexafluoroarsenate salts has been a significant area of research. Early methods involved the reaction of arsenic trifluoride with a fluorine source and an oxidizing agent. wikipedia.org More contemporary syntheses often start with arsenic pentafluoride (AsF₅), which readily accepts a fluoride (B91410) ion from various donors. wikipedia.org

Overview of Research Trajectories for Potassium Hexafluoroarsenate

Research concerning this compound has evolved along several key paths. Initially, efforts were focused on its synthesis and fundamental characterization. A common laboratory preparation involves the direct reaction of arsenic pentafluoride with potassium fluoride. wikipedia.org Other synthetic methods include the reaction of arsenic pentachloride and potassium chloride in the presence of hydrofluoric acid. wikipedia.org

Subsequent research has explored its applications, driven by the properties of the hexafluoroarsenate anion. One significant area of investigation has been its use as an electrolyte in batteries. vscht.czgoogle.com The high conductivity of hexafluoroarsenate-based electrolytes has made them attractive for high-energy battery systems. wikipedia.org Specifically, this compound has been studied for its potential use in potassium-ion batteries (PIBs), which are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of potassium. researchgate.netnih.gov

Furthermore, this compound serves as a valuable reagent in synthetic chemistry. It is a convenient source of the hexafluoroarsenate anion for metathesis reactions, enabling the preparation of other hexafluoroarsenate salts. google.com For instance, high-purity lithium hexafluoroarsenate, a key electrolyte component in lithium batteries, can be synthesized by a metathetical reaction between this compound and lithium perchlorate (B79767) in an organic solvent. google.com

The structural properties of this compound have also been a subject of detailed study. X-ray crystallography has revealed its trigonal crystal structure. materialsproject.orgresearchgate.net Understanding the crystal structure is crucial for interpreting its physical properties and predicting its behavior in various applications.

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Formula KAsF₆ wikipedia.org
Molar Mass 228.0103 g·mol⁻¹ wikipedia.org
Appearance White powder wikipedia.org
Melting Point ~400 °C (752 °F; 673 K) wikipedia.orgguidechem.com
Crystal Structure Trigonal materialsproject.orgresearchgate.net
CAS Number 17029-22-0 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsF6K B095478 Potassium hexafluoroarsenate CAS No. 17029-22-0

Properties

IUPAC Name

potassium;hexafluoroarsenic(1-)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/AsF6.K/c2-1(3,4,5,6)7;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITNVAZRXJOPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[As-](F)(F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066150
Record name Potassium hexafluoroarsenate
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Molecular Weight

228.0103 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17029-22-0
Record name Potassium hexafluoroarsenate
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Record name Hexaflurate
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Record name Arsenate(1-), hexafluoro-, potassium (1:1)
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Record name Potassium hexafluoroarsenate
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Record name Potassium hexafluoroarsenate
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Record name POTASSIUM HEXAFLUOROARSENATE
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Ii. Synthetic Methodologies for Potassium Hexafluoroarsenate

Direct Fluorination Routes to Potassium Hexafluoroarsenate (B1215188)

Direct fluorination methods involve the direct reaction of arsenic precursors with a fluorine source to form the hexafluoroarsenate anion in the presence of a potassium salt.

A primary and straightforward method for preparing potassium hexafluoroarsenate is through the direct combination of arsenic pentafluoride (AsF₅) and potassium fluoride (B91410) (KF). researchgate.net Arsenic pentafluoride is a powerful fluoride ion acceptor. scispace.com This reaction is a classic acid-base reaction in the context of Lewis theory, where the fluoride donor (KF) reacts with the fluoride acceptor (AsF₅).

The reaction can be represented by the following equation: AsF₅ + KF → KAsF₆ researchgate.net

Modern syntheses of hexafluoroarsenate salts frequently start with arsenic pentafluoride, which readily abstracts a fluoride ion from common donors. wikipedia.org The analogous reaction using lithium fluoride (LiF) to produce lithium hexafluoroarsenate (LiAsF₆) is also a well-established method. dtic.mil

Anhydrous hydrogen fluoride (HF) is a common solvent and reagent in the synthesis of complex fluorides. wikipedia.orgchem-soc.si this compound can be synthesized by reacting arsenic pentachloride (AsCl₅) and potassium chloride (KCl) in the presence of hydrofluoric acid. researchgate.net In this reaction, the chlorine atoms in the arsenic and potassium salts are substituted by fluorine from the HF, which also acts as the fluorinating agent to form the [AsF₆]⁻ anion.

Another route involves the reaction of arsenic pentafluoride with hydrofluoric acid in the presence of a potassium source, such as potassium perbromate (B1232271) (KBrO₄). researchgate.net The synthesis of hexafluoroarsenic acid (HAsF₆), a precursor to its salts, can also be achieved by reacting arsenic pentoxide (As₂O₅) with anhydrous hydrogen fluoride. chem-soc.si However, producing hexafluoroarsenates from pentavalent arsenic oxides and aqueous hydrogen fluoride can be complicated by the formation of the hydroxyfluoroarsenate ion ([AsF₅OH]⁻), which requires thermal dehydration or a significant excess of HF to be fully converted to [AsF₆]⁻. wikipedia.org

Indirect Synthetic Pathways for Hexafluoroarsenate Salts

Indirect methods involve the synthesis of an intermediate precursor which is then converted to the final this compound product.

A notable indirect pathway involves the formation and subsequent derivatization of potassium hydroxypentafluoroarsenate(V) (K[AsF₅OH]). This precursor is synthesized by the reaction of potassium dihydrogen arsenate (KH₂AsO₄) with a 48% aqueous solution of hydrofluoric acid. researchgate.net

The formation of the precursor is as follows: KH₂AsO₄ + 5HF → K[AsF₅OH] + 2H₂O

The resulting potassium hydroxypentafluoroarsenate(V) can then be converted to this compound by treatment with liquid anhydrous hydrogen fluoride (HF), which removes the hydroxyl group and completes the fluorination of the arsenic center. researchgate.net The use of anhydrous HF is crucial to drive the reaction to completion and avoid hydrolysis. wikipedia.org

As mentioned previously, the reaction between arsenic pentachloride and potassium chloride in anhydrous hydrofluoric acid is a viable method for producing KAsF₆. researchgate.net This can be classified as both a direct fluorination route (due to the use of HF) and an indirect route that utilizes halogen exchange from chloride precursors.

Reaction Summary Table

Reactant 1Reactant 2Solvent/Additional ReagentProductReference
Arsenic Pentafluoride (AsF₅)Potassium Fluoride (KF)None (Direct Combination)This compound (KAsF₆) researchgate.net
Arsenic Pentachloride (AsCl₅)Potassium Chloride (KCl)Hydrofluoric Acid (HF)This compound (KAsF₆) researchgate.net
Potassium Dihydrogen Arsenate (KH₂AsO₄)Hydrofluoric Acid (aq. HF)NonePotassium Hydroxypentafluoroarsenate(V) (K[AsF₅OH]) researchgate.net
Potassium Hydroxypentafluoroarsenate(V) (K[AsF₅OH])Anhydrous Hydrofluoric Acid (aHF)NoneThis compound (KAsF₆) researchgate.net

Advanced Approaches in Hexafluoroarsenate Synthesis

While traditional solution-based methods are common, research into advanced synthetic methodologies aims to improve purity, reaction conditions, and efficiency.

One such advanced approach is solid-state synthesis . This method, which involves the reaction of solid precursors at elevated temperatures, has been explored for the preparation of other complex fluorides to avoid defects like vacancies and hydroxyl impurities that can arise in solution-based syntheses. researchgate.net For instance, novel thermal solid-state methods have been patented for the synthesis of lithium hexafluoroarsenate, involving heating a mixture of a lithium salt, arsenous trioxide, and ammonium (B1175870) fluoride. researchgate.netgoogle.com A similar approach, heating a mixture of potassium salts and arsenic compounds under controlled conditions, could provide a solvent-free route to KAsF₆.

Another area of advanced synthesis is the use of milder reaction conditions. The use of anhydrous hydrogen fluoride as a solvent at room temperature represents a gentler alternative to high-temperature fluorination reactions. chem-soc.si This can lead to purer products by minimizing the formation of by-products and contamination from the reaction vessel. chem-soc.si

Mechanochemical methods , such as ball milling, are another frontier in solid-state synthesis. This technique uses mechanical energy to induce chemical reactions and has been used to prepare pnictogen-bonded cocrystals. researchgate.net The application of mechanochemistry could offer a rapid, solvent-free, and potentially room-temperature route to this compound.

Strategies for High Purity this compound Preparation

The preparation of high-purity this compound is crucial for its application in sensitive areas such as materials science and chemical research. nacchemical.com Several methods have been developed to yield KAsF₆ with minimal impurities.

One common strategy involves the direct reaction of arsenic pentafluoride (AsF₅) with potassium fluoride (KF). wikipedia.org This method is advantageous due to its direct combination of the constituent ions, which can lead to a clean product if high-purity starting materials are used. The reaction is typically performed in a suitable solvent or under conditions that facilitate the reaction and subsequent isolation of the product.

Another established method for preparing KAsF₆ involves the reaction of arsenic pentachloride (AsCl₅) and potassium chloride (KCl) in the presence of anhydrous hydrofluoric acid (HF). wikipedia.org The HF serves as both a solvent and a fluorinating agent, converting the chlorides to their corresponding fluorides and driving the formation of the stable hexafluoroarsenate anion. The reaction can be summarized as:

AsCl₅ + KCl + 6HF → KAsF₆ + 6HCl wikipedia.org

A different approach utilizes potassium dihydrogen arsenate (KH₂AsO₄) as the arsenic source. This compound reacts with anhydrous hydrofluoric acid to produce this compound. researchgate.net This method may also proceed through an intermediate, potassium hydroxypentafluoroarsenate(V) (K[AsF₅OH]), which is then fully fluorinated to KAsF₆ by excess HF. researchgate.net

For obtaining very high purity, techniques analogous to those used for other hexafluoroarsenate salts, such as lithium hexafluoroarsenate (LiAsF₆), can be considered. These methods often involve the neutralization of hexafluoroarsenic acid (HAsF₆) with a high-purity potassium source, followed by multiple recrystallization steps to remove any residual impurities. nasa.gov

The table below summarizes key synthetic strategies for preparing high-purity this compound.

Table 1: Synthetic Routes to High-Purity this compound

Starting Material 1 Starting Material 2 Reagent/Solvent Chemical Equation Reference
Arsenic Pentafluoride (AsF₅) Potassium Fluoride (KF) Not specified AsF₅ + KF → KAsF₆ wikipedia.org
Arsenic Pentachloride (AsCl₅) Potassium Chloride (KCl) Hydrofluoric Acid (HF) AsCl₅ + KCl + 6HF → KAsF₆ + 6HCl wikipedia.org
Potassium Dihydrogen Arsenate (KH₂AsO₄) - Anhydrous Hydrofluoric Acid (HF) KH₂AsO₄ + 6HF → KAsF₆ + 4H₂O researchgate.net

Comparative Analysis of Synthesis Efficiency and Selectivity

The efficiency and selectivity of the various synthetic methods for this compound are critical factors in their practical application. While detailed quantitative comparisons of yields and selectivities are not always available in the literature, a qualitative analysis can be made based on the nature of the reactions.

The direct reaction of AsF₅ with KF is conceptually the most straightforward and can be highly selective, as it involves the direct combination of the desired cation and anion. wikipedia.org The efficiency of this reaction is largely dependent on the reaction conditions and the purity of the reactants. The use of highly volatile and reactive AsF₅, however, presents handling challenges.

The method involving the fluorination of AsCl₅ and KCl with HF is also effective. wikipedia.org Its efficiency depends on the complete substitution of chloride ions by fluoride ions. The formation of volatile HCl gas helps to drive the reaction to completion. The selectivity is generally high, as the hexafluoroarsenate anion is a very stable species.

Production of Analogous Hexafluoroarsenate Species

The synthetic principles used to produce this compound are also applicable to the preparation of a range of other hexafluoroarsenate salts. These analogous compounds are of interest in various fields, including battery technology and as non-coordinating anions in inorganic and organometallic chemistry.

Lithium hexafluoroarsenate (LiAsF₆), for example, has been synthesized for use in high-energy secondary accumulators. researchgate.net Methods for its preparation include the reaction of AsF₅ with lithium fluoride (LiF) and the neutralization of hexafluoroarsenic acid with a lithium source like lithium hydroxide (B78521) (LiOH). researchgate.netnasa.gov A solid-state thermal method has also been developed, reacting a lithium salt with arsenous trioxide and then with ammonium fluoride. google.com

Sodium hexafluoroarsenate (NaAsF₆) can be prepared by reacting sodium arsenate with hydrofluoric acid or by metathesis reactions. It is used in the synthesis of other chemical compounds. uky.edu

Other alkali metal hexafluoroarsenates, such as those of cesium (CsAsF₆) and rubidium (RbAsF₆), have also been synthesized. researchgate.netamericanelements.com Cesium hexafluoroarsenate exhibits low solubility in water, which can be a useful property for separation and purification. researchgate.net

Beyond the alkali metals, hexafluoroarsenate salts of other metals like silver (AgAsF₆) are also known and used in chemical synthesis. americanelements.com Furthermore, coordination compounds containing the hexafluoroarsenate anion have been prepared with lanthanoid elements. researchgate.net

The table below provides a summary of some analogous hexafluoroarsenate species and their methods of preparation.

Table 2: Production of Analogous Hexafluoroarsenate Species

Compound Name Chemical Formula Method of Preparation Reference
Lithium Hexafluoroarsenate LiAsF₆ Neutralization of HAsF₆ with LiOH; Reaction of AsF₅ with LiF researchgate.netnasa.gov
Sodium Hexafluoroarsenate NaAsF₆ Reaction of NaAsO₃ with HF; Metathesis uky.edu
Cesium Hexafluoroarsenate CsAsF₆ Prepared from hexafluoroarsenic acid researchgate.net
Ammonium Hexafluoroarsenate NH₄AsF₆ Prepared from hexafluoroarsenic acid researchgate.net
Silver Hexafluoroarsenate AgAsF₆ Not specified americanelements.com

Iii. Structural Elucidation and Characterization of Potassium Hexafluoroarsenate

Crystallographic Investigations of Potassium Hexafluoroarsenate (B1215188) and Related Structures

Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic arrangement within a crystal. Studies on potassium hexafluoroarsenate have revealed a standard, non-modulated structure. researchgate.netiucr.org Early investigations established that KAsF6 crystallizes in the trigonal space group R3. iucr.org The structure consists of potassium cations (K+) and hexafluoroarsenate anions (AsF6-). The arsenic atom is located at the center of a nearly perfect octahedron formed by six fluorine atoms. researchgate.net

Subsequent refinements of the crystal structure have provided detailed atomic coordinates and bond parameters. These studies confirm the octahedral coordination of the arsenic atom and describe the arrangement of these ions within the crystal lattice. iucr.orgjournals.co.za The structure can be visualized as alternating layers of potassium ions and hexafluoroarsenate octahedra. iucr.org

Table 1: Crystallographic Data for this compound (KAsF6)

Parameter Value Reference
Crystal System Trigonal researchgate.net
Space Group R3 iucr.orgjournals.co.za
a (Å) 7.352 - 7.39 researchgate.netiucr.org
c (Å) 7.235 - 7.32 researchgate.netiucr.org
Z (formula units/cell) 3 researchgate.netiucr.org

This table is interactive. Users can sort and filter the data as needed.

While this compound itself possesses a standard crystal structure, some of its derivatives exhibit more complex, modulated structures. researchgate.netiucr.org A modulated structure is characterized by a periodic distortion or displacement of atoms from their average positions in a basic crystal lattice. numberanalytics.comnih.gov These modulations can be either commensurate, where the periodicity of the distortion is a rational multiple of the underlying lattice, or incommensurate, where it is not. researchgate.netiucr.org

For instance, studies on hydroxylated derivatives of KAsF6, such as potassium hydroxopentafluoroarsenate (KAsF5(OH)) and potassium dihydroxotetrafluoroarsenate (KAsF4(OH)2), have shown that they form superstructures and incommensurately modulated structures, respectively. researchgate.netiucr.orgiucr.org The introduction of hydroxyl groups and the resulting hydrogen bonding are believed to cause these structural modulations. iucr.orgiucr.org The different orientations of the AsF5O octahedra in KAsF5(OH) are responsible for its superstructure features. iucr.org

The refinement of modulated structures, particularly those that are strongly modulated, can be challenging. The heavy-atom method has been successfully applied to solve and refine such complex structures. researchgate.netiucr.orgiucr.org This method is particularly useful in identifying a good starting point for the refinement of the modulation. iucr.org

In the case of KAsF4(OH)2, which has an incommensurately modulated structure, the heavy-atom method was crucial for its structural determination. researchgate.netiucr.org This approach utilizes the scattering dominance of the heavy atom (in this case, arsenic) to determine the phases of the diffraction pattern, which then allows for the mapping of the lighter atoms' positions and their modulations. iucr.org

Solid-State Phase Transitions in this compound

This compound undergoes structural changes in the solid state, particularly as a function of temperature. These phase transitions involve a change in the crystal structure and symmetry.

It has been observed that KAsF6 undergoes a solid-solid phase transition at approximately 375 K. researchgate.net This transition is reversible and involves a change from a lower-temperature phase to a higher-temperature phase with different crystallographic parameters. researchgate.net Similar temperature-dependent phase transitions are observed in related compounds like sodium hexafluoroarsenate (NaAsF6). researchgate.net

At lower temperatures, this compound exists in a rhombohedral phase with the space group R3. iucr.orgjournals.co.zaresearchgate.net As the temperature is increased, it transitions to a cubic phase with the space group Fm3m. researchgate.net This transition is accompanied by a change in the symmetry of the crystal. In the higher-temperature cubic phase, the arsenic nucleus exhibits a symmetric environment, which is consistent with the crystal's symmetry. researchgate.net

Table 2: Temperature-Dependent Crystal Phases and Space Groups of KAsF6

Temperature Range Crystal Phase Space Group Reference
Low Temperature Rhombohedral R3 iucr.orgjournals.co.zaresearchgate.net

This table is interactive. Users can sort and filter the data as needed.

Geometrical and Coordination Analysis of the Hexafluoroarsenate Anion

The hexafluoroarsenate anion consistently exhibits a near-perfect octahedral geometry, with the arsenic atom at the center and six fluorine atoms at the vertices. researchgate.netvulcanchem.com This arrangement is a common feature for hexafluorometallate anions. kyoto-u.ac.jp

Single-crystal X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the AsF₆⁻ octahedron. In one study, the As-F bond distances were determined to be approximately 1.72 Å, and the F-F distances averaged 2.43 Å. researchgate.net Another investigation reported As–F bond lengths in the range of 1.69–1.72 Å. These values are indicative of strong covalent bonds between the arsenic and fluorine atoms.

While often described as a regular octahedron, slight distortions can occur. One study noted that the attractive forces from the potassium cations can cause the fluorine atoms to shift, leading to a reduction in the F-As-F bond angle to 88° from the ideal 90° of a perfect octahedron. iucr.org This indicates a minor deviation from perfect octahedral symmetry, influenced by the surrounding crystal environment. The libration, or rigid-body motion, of the AsF₆⁻ anions in the crystal lattice can sometimes lead to an apparent shortening of the As-F bond lengths in diffraction experiments. acs.org

Selected Bond Lengths and Angles in the Hexafluoroarsenate Anion
ParameterValueSource
As-F Bond Length~1.72 Å researchgate.net
As-F Bond Length1.69–1.72 Å
F-F Distance~2.43 Å researchgate.net
F-As-F Angle (distorted)88° iucr.org

This compound crystallizes in a trigonal system, with the space group R3. researchgate.netiucr.org This structure is sometimes referred to as the KOsF₆ structure type and is common for many alkali metal hexafluorometallates where the cation has a sufficiently large ionic radius. acs.org The structure can be conceptualized as a distorted version of the simple cubic CsCl structure, where the AsF₆⁻ groups are at the corners of a cube and the potassium ion is at the center. iucr.org The attractive forces exerted by the potassium cation are thought to cause a reduction in the c/a ratio of the idealized cubic cell. iucr.org

In this arrangement, the potassium cation is coordinated by twelve fluorine atoms from the surrounding hexafluoroarsenate anions. acs.org The shortest distance reported between a potassium ion and a fluorine atom is 2.89 Å. researchgate.net The interactions are primarily ionic in nature, with no significant covalent bonding between the cation and the anion. cdnsciencepub.com The crystal packing consists of layers of potassium cations and hexafluoroarsenate anions. iucr.org These layers are arranged in a way that maximizes the electrostatic attraction between the oppositely charged ions.

Crystallographic Data for this compound
ParameterValueSource
Crystal SystemTrigonal researchgate.netiucr.org
Space GroupR3 researchgate.netiucr.org
Hexagonal Unit Cell Parameter (a)7.39(1) Å researchgate.net
Hexagonal Unit Cell Parameter (c)7.32(1) Å researchgate.net
Hexagonal Unit Cell Parameter (a)7.352 Å iucr.org
Hexagonal Unit Cell Parameter (c)7.235 Å iucr.org
Formula Units per Cell (Z)3 researchgate.netiucr.org
Shortest K-F Distance2.89 Å researchgate.net

Iv. Spectroscopic Investigations of Potassium Hexafluoroarsenate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hexafluoroarsenate (B1215188) Systems

NMR spectroscopy, a technique that exploits the magnetic properties of atomic nuclei, has provided detailed insights into the structure, symmetry, and dynamics of the hexafluoroarsenate ion. encyclopedia.pubrsc.org Both ⁷⁵As and ¹⁹F nuclei are NMR-active and have been utilized in these investigations.

Arsenic-75 (⁷⁵As) is a quadrupolar nucleus (I = 3/2), which means its interaction with electric field gradients can significantly influence its NMR spectrum. libretexts.orgnmrwiki.org Solid-state ⁷⁵As NMR studies of polycrystalline KAsF₆ have been conducted at high magnetic fields (21.14 T) and across various temperatures. researchgate.net These studies reveal changes in the NMR parameters that correspond to solid-solid phase transitions. researchgate.netresearchgate.net

At lower temperatures, KAsF₆ exists in a rhombohedral phase (space group R3), transitioning to a cubic phase (space group Fm3m) at higher temperatures, around 375 K. researchgate.net This phase transition is reflected in the ⁷⁵As NMR spectra. In the lower temperature rhombohedral phase, a non-zero nuclear quadrupole coupling constant (CQ) is observed, indicating a deviation from perfect octahedral symmetry at the arsenic nucleus. researchgate.netresearchgate.net As the temperature increases, the magnitude of the CQ(⁷⁵As) decreases, eventually becoming zero in the high-temperature cubic phase, which is consistent with the higher crystal symmetry. researchgate.netresearchgate.net

Table 1: Temperature Dependence of ⁷⁵As Nuclear Quadrupole Coupling Constant (CQ) for KAsF₆ researchgate.netresearchgate.net

Temperature (K) CQ(⁷⁵As) (MHz)
293 -2.87 ± 0.05
323 -2.58 ± 0.05
348 -2.30 ± 0.05
>375 (Cubic Phase) 0

The chemical shift of ⁷⁵As shows little variation across the studied temperature ranges. researchgate.net The ability to obtain high-resolution ⁷⁵As NMR spectra in solids has been a significant advancement, enabling detailed characterization of arsenic-containing compounds. researchgate.net

Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it an excellent probe for NMR spectroscopy. nih.gov ¹⁹F NMR studies of hexafluoroarsenate systems provide complementary information to ⁷⁵As NMR. In solid KAsF₆, high-resolution variable temperature ¹⁹F MAS NMR spectra have been recorded. researchgate.net The spectra are influenced by the coupling between ¹⁹F and ⁷⁵As nuclei. researchgate.net

In solution, the ¹⁹F NMR spectrum of the AsF₆⁻ anion typically shows a 1:1:1:1 quartet, resulting from the coupling of the six equivalent fluorine nuclei to the ⁷⁵As nucleus (I=3/2). This pattern is a classic example of scalar coupling in NMR.

The interaction of the ⁷⁵As nuclear quadrupole moment with the local electric field gradient (EFG) provides sensitive information about the electronic environment and symmetry of the arsenic atom. nmrwiki.orgsun.ac.za In a perfectly octahedral environment, the EFG at the arsenic nucleus should be zero, resulting in no quadrupolar splitting. libretexts.org

However, in the solid state, especially in the lower symmetry rhombohedral phase of KAsF₆, distortions from perfect octahedral geometry lead to a non-zero EFG and a measurable quadrupolar coupling constant. researchgate.netresearchgate.net The temperature dependence of the CQ(⁷⁵As) in KAsF₆ demonstrates how subtle changes in the crystal structure affect the electronic environment of the arsenic nucleus. researchgate.netresearchgate.net The magnitude of the quadrupolar coupling is a direct measure of the deviation from cubic symmetry at the arsenic site. libretexts.orgstackexchange.com

Spin-lattice relaxation (T₁) is the process by which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice"). ucl.ac.ukwikipedia.org T₁ measurements can provide insights into molecular motion and interactions in solution. While specific T₁ data for KAsF₆ in various solvents is not extensively detailed in the provided search results, the principles of spin-lattice relaxation are well-established. ucl.ac.ukwikipedia.orgnih.gov

For the AsF₆⁻ ion in solution, the relaxation of both ⁷⁵As and ¹⁹F nuclei would be influenced by factors such as the viscosity of the solvent, temperature, and the presence of paramagnetic impurities. ucl.ac.uknih.gov The quadrupolar nature of the ⁷⁵As nucleus provides an efficient relaxation mechanism, which can lead to broader lines in the NMR spectrum. nmrwiki.orgstackexchange.com

Scalar coupling, or J-coupling, is an indirect interaction between nuclear spins mediated by the bonding electrons. numberanalytics.comlibretexts.org The one-bond coupling constant, ¹J(⁷⁵As,¹⁹F), is a key parameter that reflects the strength of the As-F bond. In solid KAsF₆, the isotropic indirect spin-spin coupling constant ¹J(⁷⁵As,¹⁹F) has been determined to be approximately -926 Hz at both 293 K and 348 K. researchgate.netresearchgate.net The negative sign indicates the relative orientation of the nuclear and electron spins. This value remains relatively constant with temperature, suggesting that the As-F bond strength is not significantly altered by the phase transition. researchgate.net

Table 2: Isotropic Indirect Spin-Spin Coupling Constants for KAsF₆ researchgate.net

Temperature (K) ¹J(⁷⁵As,¹⁹F) (Hz)
293 -926 ± 10
348 -926 ± 3

Vibrational Spectroscopy of Potassium Hexafluoroarsenate

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. spectroscopyonline.combruker.com For the octahedral AsF₆⁻ ion, group theory predicts specific vibrational modes that are either Raman or IR active, or silent in both. These spectra serve as a "fingerprint" for the hexafluoroarsenate anion. cdnsciencepub.comdtic.mil

A satisfactory Raman spectrum of KAsF₆ has been obtained from a solution in acetonitrile (B52724). rsc.org The infrared spectrum has also been recorded from a Nujol mull. rsc.org The observed vibrational frequencies are assigned to the fundamental modes of the octahedral AsF₆⁻ ion.

The principal vibrational modes for an octahedral XY₆ molecule are:

ν₁ (A₁g): Symmetric stretch (Raman active, polarized)

ν₂ (Eg): Asymmetric stretch (Raman active, depolarized)

ν₃ (F₁u): Asymmetric stretch (IR active)

ν₄ (F₁u): Bending mode (IR active)

ν₅ (F₂g): Bending mode (Raman active, depolarized)

ν₆ (F₂u): Bending mode (inactive)

Table 3: Vibrational Frequencies of the Hexafluoroarsenate Ion (AsF₆⁻) in KAsF₆ cdnsciencepub.comrsc.org

Vibrational Mode Symmetry Technique Frequency (cm⁻¹)
ν₁ A₁g Raman 692
ν₂ Eg Raman 580
ν₃ F₁u Infrared 698
ν₄ F₁u Infrared 382
ν₅ F₂g Raman Not explicitly reported in the provided text

The appearance of certain forbidden bands in the vibrational spectra can indicate a lowering of symmetry of the AsF₆⁻ ion, for instance, due to strong cation-anion interactions in the solid state. cdnsciencepub.com

Raman Spectroscopic Characterization of the Hexafluoroarsenate Anion

Raman spectroscopy is instrumental in characterizing the vibrational modes of the hexafluoroarsenate (AsF₆⁻) anion. For a regular octahedral (Oₕ) geometry, group theory predicts three Raman-active vibrational modes: the symmetric stretching mode (ν₁, A₁₉), the doubly degenerate stretching mode (ν₂, E₉), and the triply degenerate bending mode (ν₅, F₂₉). rsc.org

Early studies reported the Raman spectrum of this compound dissolved in acetonitrile. rsc.orgrsc.org A satisfactory spectrum was obtained, allowing for the assignment of the anion's fundamental frequencies. rsc.org More detailed investigations have been performed on single crystals of KAsF₆, which has a rhombohedral crystal structure. journals.co.za These studies compare experimental results from polarized Raman spectra with calculations based on transferring Raman tensors from the ideal Oₕ point group to the actual rhombohedral crystal structure. journals.co.za

In an ideal octahedral symmetry, the ν₁ (A₁₉) mode, corresponding to the symmetric stretching of the As-F bonds, typically produces the strongest and most polarized band in the Raman spectrum. rsc.org The ν₂ (E₉) mode is a stretching vibration, and the ν₅ (F₂₉) is a bending vibration. iucr.org

Recent studies on compounds containing the hexafluoroarsenate anion have provided precise measurements. For instance, the Raman spectrum of a single crystal of ammonium (B1175870) hexafluoroarsenate (NH₄AsF₆) shows bands for the AsF₆⁻ anion at 687 cm⁻¹ (ν₁), 572 cm⁻¹ (ν₂), and 372 cm⁻¹ (ν₅). researchgate.net Another recent analysis of a compound containing the AsF₆⁻ anion assigned the experimental Raman active modes as follows: ν₁ at 689 cm⁻¹, ν₂ at 578 cm⁻¹, and ν₅ at 373 cm⁻¹. iucr.org These values are consistent with those observed for KAsF₆ and other hexafluoroarsenate salts. rsc.orgcdnsciencepub.com

The observed Raman frequencies for the hexafluoroarsenate anion in various studies are summarized below.

Vibrational Mode Symmetry Description Observed Frequency (cm⁻¹) Source
ν₁A₁₉Symmetric Stretch689 iucr.org
ν₂E₉Asymmetric Stretch578 iucr.org
ν₅F₂₉Bending373 iucr.org

Note: The frequencies are representative values from recent literature for the AsF₆⁻ anion. Slight variations may occur depending on the cation and the physical state of the sample.

Infrared Spectroscopic Analysis and Vibrational Modes

Infrared (IR) spectroscopy provides complementary data to Raman spectroscopy for understanding the vibrational characteristics of the hexafluoroarsenate anion. For an ideal octahedral (Oₕ) AsF₆⁻ anion, two fundamental vibrational modes are expected to be infrared-active: the triply degenerate antisymmetric stretching mode (ν₃, F₁ᵤ) and the triply degenerate antisymmetric bending mode (ν₄, F₁ᵤ). rsc.org

Experimental IR spectra of solid this compound, typically recorded using Nujol mulls or potassium chloride pellets, show strong absorption bands corresponding to these modes. rsc.orgrsc.orgelectronicsandbooks.com The most intense absorption is typically the ν₃ mode, which appears as a strong, broad band in the spectrum. electronicsandbooks.com For KAsF₆, this band is centered around 700 cm⁻¹. cdnsciencepub.comelectronicsandbooks.com

In some cases, the symmetry of the AsF₆⁻ ion in the crystal lattice can be lower than ideal Oₕ symmetry due to strong interactions between the cation and anion. cdnsciencepub.comubc.ca This reduction in symmetry can cause vibrational modes that are normally IR-inactive (like the Raman-active ν₁ and ν₂ modes) to appear weakly in the IR spectrum. It can also lead to the splitting of the degenerate F₁ᵤ modes. cdnsciencepub.com For example, a study of chloryl hexafluoroarsenate (ClO₂AsF₆) noted that strong cation-anion interaction resulted in a lowering of symmetry for the AsF₆⁻ ion, which explained the observed complexity in the vibrational spectrum. cdnsciencepub.com

A comprehensive 2024 study on a compound containing the AsF₆⁻ anion provided the following assignments for the IR-active modes, which are in close agreement with data for KAsF₆:

Vibrational Mode Symmetry Description Observed Frequency (cm⁻¹) Source
ν₃F₁ᵤAntisymmetric Stretch696 iucr.org
ν₄F₁ᵤAntisymmetric Bending392 iucr.org

Note: The frequencies are representative values from recent literature for the AsF₆⁻ anion. The exact positions can vary based on the specific compound and measurement conditions.

The ν₃ band for KAsF₆ has been reported at 698 cm⁻¹, while the ν₄ band appears around 382-392 cm⁻¹. iucr.orgcdnsciencepub.com The consistency of these findings across different hexafluoroarsenate compounds confirms the characteristic vibrational frequencies of the AsF₆⁻ anion.

V. Reactivity and Mechanistic Studies of Hexafluoroarsenate

Hydrolytic Stability of the Hexafluoroarsenate (B1215188) Anion

The hexafluoroarsenate anion (AsF₆⁻) is recognized for its notable stability in aqueous solutions, particularly when compared to other hexafluoropnictate ions. researchgate.net Its resistance to hydrolysis is a key characteristic, making it a suitable counterion in various chemical applications.

Kinetic studies have demonstrated that the rate of hydrolysis for the hexafluoroarsenate anion is exceptionally slow under many conditions. researchgate.netresearchgate.net In fact, for both hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (AsF₆⁻), the rate of aqueous hydrolysis is considered negligible, especially in contrast to the more rapid hydrolysis observed for hexafluoroantimonate (SbF₆⁻). researchgate.net

While the hydrolysis is slow, it is understood to follow first-order kinetics. The process can be initiated by the following reaction:

AsF₆⁻(aq) + H₂O(l) ⇌ [AsF₅(OH)]⁻(aq) + HF(aq)

One study developed a method to remove hexafluoroarsenate from water using strong basic anion exchangers, noting that the sorption process follows first-order kinetics with a half-life of approximately 10 minutes. researchgate.net This indicates that while stable, the anion can be effectively removed from aqueous environments under specific conditions.

The mechanism of hydrolysis for hexafluoropnictate ions, including AsF₆⁻, has been a subject of scientific discussion, with both SN1 (dissociative) and SN2 (associative) pathways being considered. researchgate.netresearchgate.net

An SN1 (Substitution Nucleophilic Unimolecular) mechanism would involve a slow, rate-determining dissociation of the AsF₆⁻ anion into an arsenic pentafluoride (AsF₅) intermediate and a fluoride (B91410) ion (F⁻), followed by a rapid reaction of the intermediate with water. masterorganicchemistry.comyoutube.com

Step 1 (slow): AsF₆⁻ → AsF₅ + F⁻

Step 2 (fast): AsF₅ + H₂O → [AsF₅(OH)]⁻ + H⁺

An SN2 (Substitution Nucleophilic Bimolecular) mechanism entails a concerted process where a water molecule directly attacks the central arsenic atom, forming a transient seven-coordinate intermediate, which then releases a hydrogen fluoride (HF) molecule. masterorganicchemistry.comyoutube.com

Single Step: H₂O + AsF₆⁻ → [H₂O···AsF₆]⁻ (transition state) → [AsF₅(OH)]⁻ + HF

The rate of an SN2 reaction is dependent on the concentration of both the substrate (AsF₆⁻) and the nucleophile (H₂O), whereas the rate of an SN1 reaction depends solely on the concentration of the substrate. youtube.comsavemyexams.com Given the very low reactivity of AsF₆⁻ with water, the distinction and detailed study of its hydrolysis mechanism are challenging. However, for related hexafluorometallate ions, the influence of the cation on the hydrolysis rate has been observed, which would suggest an associative (SN2) pathway. researchgate.net

The stability of the hexafluoroarsenate anion is significantly affected by the surrounding solution's properties, most notably pH and temperature.

Influence of pH: The rate of hydrolysis of anions like AsF₆⁻ is often pH-dependent. nih.govrsc.orgresearchgate.net While AsF₆⁻ is remarkably stable, it has been noted that no hydrolysis was observed even under very strong acidic (pH < 1) or alkaline (pH > 12) conditions in some studies. researchgate.net This suggests a very high degree of stability across a wide pH range. For comparison, the hydrolysis of other compounds, such as esters, shows a clear dependence on pH, with reaction rates increasing with changes in hydroxide (B78521) ion concentration. nih.gov

Interactive Data Table: Phase Transition Temperatures of Hexafluoroarsenate Salts

CompoundTransition Temperature (K)
Sodium Hexafluoroarsenate (NaAsF₆)~310
Potassium Hexafluoroarsenate (KAsF₆)~375

Note: The actual transition temperature can be influenced by whether the sample is being heated or cooled. researchgate.net

Redox Chemistry of Hexafluoroarsenate

The hexafluoroarsenate anion is generally characterized by its low reactivity in redox reactions, acting primarily as a stable, non-participating counterion.

The arsenic atom in the hexafluoroarsenate anion is in its highest possible oxidation state (+5). This inherent electronic configuration makes the AsF₆⁻ anion highly resistant to oxidation. Consequently, it is an excellent choice as a counterion for studying highly reactive and oxidizing cationic species, as it is unlikely to interfere with the redox chemistry of the cation.

While direct oxidation of the AsF₆⁻ anion is not readily observed, its salts can be involved in electrochemical systems. For example, lithium hexafluoroarsenate (LiAsF₆) has been considered for use in high-energy density batteries due to its good ionic conductivity and superior cycling performance. scite.ai Its electrochemical stability towards oxidation is noted to be high, up to potentials of about 4.7 V. scite.ai This stability is a testament to its resistance to oxidation. In some contexts, the term "strongest oxidizing agent" refers to the species with the highest reduction potential in a series of half-reactions. youtube.com Given its stability, the reduction potential for the oxidation of AsF₆⁻ would be very high, making it a very weak reducing agent and thus resistant to oxidizing agents.

Vi. Electrochemical Science and Applications of Potassium Hexafluoroarsenate

Electrochemical Performance of Hexafluoroarsenate-Based Electrolytes

The performance of an electrolyte is fundamentally determined by its electrochemical stability, conductivity, and interactions with the electrode materials. Hexafluoroarsenate-based electrolytes have been investigated to understand these key performance indicators.

The stability of an electrolyte in a non-aqueous system is crucial for the longevity and safety of electrochemical devices. The electrochemical stability window is a key parameter, defined by the potential limits at which the electrolyte remains inert without undergoing oxidation or reduction. For hexafluoroarsenate (B1215188) salts, this window is influenced by the solvent, the salt concentration, and the presence of any impurities, particularly water.

Studies on analogous hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroarsenate (AsF₆⁻) salts have shown that they can be susceptible to hydrolysis in the presence of trace amounts of water, leading to the formation of hydrofluoric acid (HF). chemrxiv.orgboisestate.edu This degradation is autocatalytic and can negatively impact the performance and lifespan of a battery by corroding electrode materials and other components. chemrxiv.orgboisestate.edu

For instance, research on lithium hexafluoroarsenate (LiAsF₆) in tetrahydrofuran (B95107) (THF) has indicated that while purification procedures can initially enhance stability, the electrolyte remains reactive towards lithium metal over time. sci-hub.red The stability of these electrolytes is a complex interplay between the salt, the solvent, and the electrode surfaces, with the formation of protective films or solid electrolyte interphases (SEI) playing a critical role. sci-hub.redresearchgate.net The anodic stability is often limited by the oxidation of the solvent, while the cathodic limit is typically determined by the reduction of the cation or the solvent. researchgate.net

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the stability window of an electrolyte and to study the redox processes occurring at the electrode-electrolyte interface. nih.gov A typical CV experiment involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. nih.gov

For a hexafluoroarsenate-based electrolyte, a CV measurement would reveal the potentials at which the AsF₆⁻ anion is oxidized and the K⁺ cation (or the solvent) is reduced. researchgate.net The region between these two potentials, where minimal current flows, represents the electrochemical stability window of the electrolyte. nih.govrsc.org

Research on similar non-aqueous electrolytes provides insight into what can be expected. For example, voltammetric studies of LiAsF₆ in a mixture of propylene (B89431) carbonate and acetonitrile (B52724) have been used to determine the decomposition potentials. researchgate.net The cathodic decomposition is associated with lithium deposition, while the anodic decomposition is linked to solvent oxidation. researchgate.net The shape and peak potentials in a CV can also provide information about the reversibility of redox reactions and the formation of passivation layers on the electrode surface. researchgate.net

Ion-Solvent Interactions in Hexafluoroarsenate Electrolyte Solutions

The solvation of potassium hexafluoroarsenate involves the interaction of K⁺ and AsF₆⁻ ions with the polar molecules of an organic solvent. The strength of this interaction depends on the properties of both the ions (size, charge density) and the solvent (dielectric constant, donor number). nih.gov

The K⁺ cation, being a hard Lewis acid, is solvated by the donor electrons of the solvent molecules. In contrast, the AsF₆⁻ anion is large with a diffuse negative charge, leading to generally weak interactions with most aprotic organic solvents. scispace.comresearchgate.net This behavior is similar to the well-studied PF₆⁻ anion. scispace.comresearchgate.net The solvation of anions in carbonate-based electrolytes is often weak, which can influence the stability of the electrolyte at the cathode surface. scispace.com

Studies on LiAsF₆ in propylene carbonate (PC) have shown that the donor-acceptor interaction between the cation (Li⁺) and the carbonyl oxygen of the PC molecule is the main contributor to the solvation enthalpy. researchgate.net Similar principles apply to KAsF₆, although the larger size and lower charge density of K⁺ compared to Li⁺ result in weaker Lewis acidity and consequently different solvation energies and structures. researchgate.net The specific arrangement of solvent molecules around the ions, known as the solvation shell, is critical for ion transport and interfacial reactions. nih.gov

Viscosity and ionic conductivity are critical transport properties for an electrolyte. Low viscosity and high conductivity are desirable to ensure rapid ion transport and high power performance in energy storage devices. rheosense.com These properties are intrinsically linked to ion-solvent and ion-ion interactions. nist.gov

The conductivity of an electrolyte solution depends on the number of charge carriers, their charge, and their mobility. The mobility, in turn, is inversely related to the viscosity of the medium and the size of the solvated ions. rheosense.com For potassium-based electrolytes, the weaker Lewis acidity of K⁺ can lead to lower desolvation energy and potentially higher ionic conductivity compared to their lithium counterparts in certain solvents. researchgate.net

Data for electrolytes containing the analogous KPF₆ salt show how conductivity and viscosity vary with concentration and solvent type. For instance, KPF₆ in propylene carbonate (PC) exhibits higher ionic conductivity than LiPF₆ in the same solvent. researchgate.net The viscosity of the electrolyte generally increases with salt concentration, while conductivity often shows a maximum at a certain concentration before decreasing due to increased ion pairing and viscosity. rheosense.comrsc.org Temperature also plays a significant role; increasing temperature typically decreases viscosity and increases conductivity. researchgate.netrheosense.com

Table 1: Comparison of Ionic Conductivity for Hexafluorophosphate Salts in Propylene Carbonate (PC) at 0.8 M Concentration

Salt Ionic Conductivity (mS cm⁻¹)
KPF₆ 6.55
NaPF₆ 6.38
LiPF₆ 4.38

Data sourced from research on non-aqueous electrolytes for electrical double-layer capacitors. researchgate.net

Table 2: Viscosity of a Lithium Hexafluorophosphate Electrolyte at Various Temperatures

Temperature (°C) Viscosity (mPa·s) of 1:1 EC:DMC Solvent Viscosity (mPa·s) of Solvent + LiPF₆
4 2.0 3.1
15 1.5 2.3
26 1.2 1.8
37 0.9 1.4
48 0.8 1.1
59 0.6 0.9
70 0.5 0.8

This table illustrates the typical temperature dependence of viscosity for a common non-aqueous electrolyte system, analogous to what would be expected for a KAsF₆ electrolyte. rheosense.com

Applications in Advanced Energy Storage Systems

This compound, and more broadly, potassium salts, are being explored for next-generation energy storage systems, particularly potassium-ion batteries (PIBs). nih.gov PIBs are considered a promising alternative to lithium-ion batteries (LIBs) due to the greater natural abundance and lower cost of potassium. iphy.ac.cn

The role of KAsF₆ would be as the electrolyte salt, providing the K⁺ ions that shuttle between the cathode and anode during charging and discharging. The choice of electrolyte is critical for the performance of PIBs. rsc.org While much of the current research focuses on KPF₆, the principles and challenges are applicable to KAsF₆. researchgate.netacs.org For instance, KPF₆ has been successfully used as an electrolyte additive in lithium-sulfur batteries to stabilize the lithium metal anode by promoting the formation of a stable SEI through the synergistic effect of K⁺ and PF₆⁻. researchgate.netacs.org A similar function could be envisioned for KAsF₆ in potassium-based systems.

Furthermore, KAsF₆ could be a component in solid-state potassium batteries, which utilize solid polymer electrolytes to enhance safety and stability. acs.org Research in this area aims to overcome the safety issues associated with flammable liquid electrolytes and the reactive nature of potassium metal. acs.org The development of stable, highly conductive electrolytes, whether liquid or solid, is a key enabler for the practical realization of high-performance potassium-based energy storage technologies. rsc.org

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound KAsF₆
Potassium Hexafluorophosphate KPF₆
Lithium Hexafluoroarsenate LiAsF₆
Lithium Hexafluorophosphate LiPF₆
Sodium Hexafluorophosphate NaPF₆
Hydrofluoric Acid HF
Tetrahydrofuran C₄H₈O
Propylene Carbonate C₄H₆O₃
Acetonitrile CH₃CN
Ethylene Carbonate C₃H₄O₃

Evaluation as Electrolyte Components in Secondary Lithium-Ion Batteries

The direct application of this compound as a primary electrolyte salt in secondary lithium-ion batteries (LIBs) is not established in scientific literature. The fundamental operational principle of a LIB relies on the shuttling of lithium ions (Li⁺) between the anode and cathode. The introduction of a potassium salt like KAsF₆ would introduce competing potassium ions (K⁺) into the electrolyte, which are incompatible with the host structures of typical LIB electrodes designed for Li⁺ intercalation.

However, KAsF₆ has been noted for its role as a precursor in the synthesis of lithium-based electrolyte salts. Specifically, high-purity lithium hexafluoroarsenate (LiAsF₆), a salt known for its high ionic conductivity and good thermal and electrochemical stability in LIBs, can be prepared from KAsF₆ through a batch cation-exchange technique. This process involves replacing the potassium cation with a lithium cation, highlighting the use of KAsF₆ as a starting material for producing electrolytes suitable for lithium-ion systems rather than as an active component within them.

Potential in Ambient Temperature Rechargeable Batteries

The investigation of this compound in the broad category of ambient temperature rechargeable batteries is largely confined to its potential role in potassium-based battery systems. For non-potassium systems, such as lithium-ion, sodium-ion, or zinc-ion batteries, the introduction of KAsF₆ would present issues of ionic incompatibility, similar to those described for LIBs. The presence of K⁺ ions would interfere with the primary charge carrier's mechanism and is therefore not a viable strategy for these technologies. Consequently, the relevant research and development concerning KAsF₆ as an electrolyte for ambient temperature operation are focused on potassium-ion batteries.

Considerations for Potassium-Ion Battery Electrolyte Development

The development of practical potassium-ion batteries (KIBs) is heavily dependent on the formulation of stable and efficient electrolytes. While salts like potassium hexafluorophosphate (KPF₆) and potassium bis(fluorosulfonyl)imide (KFSI) have been more widely studied, this compound has been identified as a potential candidate for KIB electrolytes. google.com The considerations for its development involve analyzing its potential benefits against its significant drawbacks, often by comparing the properties of the hexafluoroarsenate (AsF₆⁻) anion to more common anions.

Key Considerations for KAsF₆ in KIB Electrolytes:

Electrochemical Stability Window: A suitable electrolyte must remain stable across the battery's operating voltage range. The AsF₆⁻ anion is known for its high oxidative stability, a trait that could theoretically enable the use of high-voltage cathode materials in KIBs. Research on analogous salts like KPF₆ has shown that carbonate-based electrolytes can be stable up to high voltages, which is a promising indicator for KAsF₆. nih.gov

Solid-Electrolyte Interphase (SEI) Formation: The composition and stability of the SEI layer, formed on the anode during the initial cycles, are crucial for the long-term performance and safety of KIBs. The decomposition products of the electrolyte's salt and solvent determine the quality of this layer. While the SEI formation in KPF₆ and KFSI-based electrolytes has been studied, the specific decomposition pathways of the AsF₆⁻ anion in a potassium-ion system are not well-documented. nsf.govucl.ac.uk The stability of the resulting SEI would be a critical factor in determining the cycling efficiency and lifespan of a KIB using a KAsF₆ electrolyte.

Toxicity and Safety: A significant barrier to the practical application of KAsF₆ is the high toxicity associated with arsenic compounds. The potential for the formation of toxic byproducts during electrolyte decomposition or in the event of cell failure presents major safety and environmental concerns. This is a primary reason why arsenic-based salts, despite potential performance benefits, are generally avoided in commercial battery development in favor of less toxic alternatives like phosphorus-based salts.

The table below compares the general properties of common potassium salts used in KIB electrolyte research, providing context for the potential characteristics of KAsF₆.

Salt NameFormulaCommon SolventsKey Characteristics
Potassium HexafluorophosphateKPF₆EC/PC, EC/DECModerate ionic conductivity; forms a stable SEI; most common salt in KIB research. nih.gov
Potassium Bis(fluorosulfonyl)imideKFSIEC/DEC, EthersHigh ionic conductivity; forms a robust, inorganic-rich SEI; good thermal stability. nih.govucl.ac.uk
This compoundKAsF₆Carbonates (predicted)Potentially high ionic conductivity and oxidative stability; significant toxicity concerns. google.com

Vii. Environmental Fate and Remediation Research of Hexafluoroarsenate

Environmental Occurrence and Distribution of Hexafluoroarsenate (B1215188) Species

Unlike naturally occurring arsenic compounds such as arsenate and arsenite, hexafluoroarsenate is primarily introduced into the environment through industrial activities. researchgate.netresearchgate.netnih.gov Its detection in aquatic systems has prompted investigations into its sources and distribution.

Hexafluoroarsenate has been identified as a significant contaminant in waters affected by specific industrial effluents. researchgate.net Notably, wastewater from the crystal glass manufacturing industry has been found to contain this compound. researchgate.netresearchgate.netufz.de A newly developed speciation technique led to the identification of hexafluoroarsenate at a high concentration of approximately 0.8 mg/L (as As) in a lake contaminated by wastewater from a former crystal glass factory. researchgate.netresearchgate.netnih.gov This arsenic species constituted the vast majority (78–100%) of the total arsenic present in process water samples from a fluoride-rich industrial environment. researchgate.net The chemical properties of the hexafluoroarsenate ion (AsF₆⁻) differ significantly from the more commonly studied oxoanions, arsenite and arsenate, particularly in its sorption behavior and redox activity. researchgate.net

The primary anthropogenic source of hexafluoroarsenate contamination in the environment is the crystal glass industry. researchgate.net The contamination pathway involves the discharge of industrial wastewater containing the compound into nearby surface water bodies, such as lakes and rivers. researchgate.netresearchgate.net This direct discharge leads to the accumulation of hexafluoroarsenate in these aquatic environments. While arsenic can enter the environment through various natural and anthropogenic routes, including mining activities, pesticides, and wood preservatives, hexafluoroarsenate contamination is specifically linked to industrial processes where it is used. researchgate.netjpmph.org

Advanced Remediation Technologies for Hexafluoroarsenate Contamination

The distinct chemical nature of hexafluoroarsenate renders conventional arsenic treatment methods, like sorption to iron hydroxides, ineffective for its removal. researchgate.netnih.gov This has necessitated the development of specialized remediation technologies tailored to its properties.

Research has demonstrated that strong basic anion exchangers with quaternary ammonium (B1175870) groups are highly effective for removing hexafluoroarsenate from contaminated water. researchgate.netnih.gov The strong affinity of the hexafluoroarsenate anion for these exchangers facilitates its adsorption and removal. researchgate.net

The sorption process can be modeled by a Langmuir isotherm and follows first-order kinetics, with a relatively rapid half-life of about 10 minutes. researchgate.netnih.gov Despite the potential for interference from other anions like sulfate and fluoride (B91410), which are often present at much higher concentrations in polluted water, their impact on hexafluoroarsenate removal by this method has been shown to be of minor importance. researchgate.netnih.gov

Several commercial anion exchangers have proven efficient in adsorbing hexafluoroarsenate:

LEWATIT® 600 WS

AMBERLITE® IRA 402 Cl

AMBERJET® 4200

A case study demonstrated the practical application of this technology, where 1 kg of a strong basic anion exchange resin was used to treat 15 m³ of contaminated water on-site over 250 hours, successfully cleaning the water. researchgate.netufz.de

Table 1: Pilot Plant Remediation Case Study Data

Parameter Value
Volume of Water Treated 15 m³
Amount of Ion Exchange Resin Used 1 kg
Treatment Duration 250 hours
Contaminant Hexafluoroarsenate
Removal Technology Strong Basic Anion Exchanger

A significant operational challenge in using anion exchange systems for water treatment is the potential for microbial activity, leading to the formation of biofilms on the exchanger material surface. researchgate.netufz.de Biofilms can clog the system, reduce its efficiency, and decrease the lifespan of the ion exchange resin.

To address this issue, certain technical measures have been developed based on laboratory and pilot plant tests. researchgate.netufz.de One approach considered was the impregnation of the ion exchange material with silver, a known antimicrobial agent. However, this method proved unsuitable as it led to a decrease in the resin's capacity due to surface covering. researchgate.netufz.de A more effective and inexpensive solution was found to be the use of pre-filters, which help to increase the operational lifespan of the main filters by capturing particulates and reducing microbial load before the water reaches the anion exchanger. researchgate.netufz.de

Optimized treatment procedures for hexafluoroarsenate-contaminated surface water have been established based on case studies. researchgate.netufz.de The core of the optimized process is the use of a strong basic anion exchanger in a pilot plant setup. researchgate.net The process has demonstrated its capability to effectively clean waters contaminated with this specific arsenic compound. researchgate.netufz.de The key to optimization involves managing factors that affect the efficiency and longevity of the ion exchange resin, such as mitigating biofilm formation and accounting for the presence of competing anions. researchgate.netnih.govufz.de The successful pilot-scale application confirms that the ion exchange process is a viable and efficient method for the remediation of waters polluted with hexafluoroarsenate. researchgate.net

Ecological Impact and Environmental Safety Assessments

The ecological impact and environmental safety of potassium hexafluoroarsenate are primarily dictated by the behavior of the hexafluoroarsenate (AsF₆⁻) anion in various environmental compartments. Research into its effects on organisms, its persistence, and its contribution to environmental arsenic levels is critical for a comprehensive safety assessment.

The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile. Studies have been conducted to determine its uptake and effects on various aquatic species, which are often used as indicators of ecotoxicological risk.

Research investigating the short-term effects of hexafluoroarsenate on several standard sentinel aquatic organisms has found its ecotoxic potential to be generally low compared to other arsenic compounds like arsenite and arsenate. researchgate.netnih.gov In a screening study involving the bacterium Vibrio fischeri, the crustacean Daphnia magna, and the fish Danio rerio, no detectable effects were observed even at very high concentrations of hexafluoroarsenate (up to 9.6 mM). researchgate.netnih.gov

The only organisms in the study that demonstrated a clear response were unicellular green algae. nih.gov For Scenedesmus vacuolatus, a 50% effect concentration (EC₅₀) value of 1.12 mM was recorded, which corresponds to 84 mg L⁻¹ of arsenic. researchgate.netnih.gov This indicates that while other aquatic organisms seem resilient, certain primary producers like algae are more sensitive to the compound. speciation.net

Further investigation into the uptake by S. vacuolatus revealed a linear relationship between the concentration of hexafluoroarsenate in the environment and the internal concentration within the algal cells. researchgate.netnih.gov Despite this uptake, arsenic speciation analysis showed no biotransformation products inside the algae. nih.govspeciation.net This suggests that the biological effects must be attributed to the untransformed hexafluoroarsenate anion itself. nih.gov The research concluded that the very low uptake observed in most tested organisms may be a primary factor in preventing toxic effects. researchgate.netnih.gov

These findings contrast with general safety data for this compound, which label it as very toxic to aquatic life with long-lasting effects. thermofisher.com This highlights the importance of chemical speciation in determining toxicity, as the hexafluoroarsenate anion behaves differently in biological systems than other, more traditionally studied, forms of inorganic arsenic. nih.gov

Aquatic OrganismTypeObserved Effect/FindingConcentration TestedCitation
Vibrio fischeriBacteriumNo detectable effects on luminescence.Up to 9.6 mM researchgate.netnih.govspeciation.net
Daphnia magnaCrustaceanNo detectable effects on motility.Up to 9.6 mM researchgate.netnih.govspeciation.net
Danio rerioFishNo detectable effects on egg development.Up to 9.6 mM researchgate.netnih.govspeciation.net
Scenedesmus vacuolatusGreen AlgaEC₅₀ value of 1.12 mM (84 mg L⁻¹ As) for reproduction inhibition.- researchgate.netnih.govspeciation.net
Scenedesmus vacuolatusGreen AlgaLinear uptake relationship; No biotransformation detected.- nih.govspeciation.net

The persistence of a chemical compound in the environment is determined by its susceptibility to degradation through biological, chemical, and physical processes. The hexafluoroarsenate anion (AsF₆⁻) is noted for its high stability.

The AsF₆⁻ anion is the conjugate base of the superacid hexafluoroarsenic acid and is considered relatively inert. wikipedia.org It is stable against hydrolysis, a common degradation pathway for many chemical compounds in water. wikipedia.org This chemical stability suggests a high degree of persistence in aquatic environments. Safety data sheets indicate that this compound contains substances that are not degradable in wastewater treatment plants. thermofisher.com This lack of degradation means that conventional water treatment processes are unlikely to break down the anion, allowing it to pass through into receiving waters. thermofisher.comnih.gov

While microorganisms in soil and sediment are known to metabolize other forms of arsenic—for instance, by methylating inorganic arsenic to form volatile arsines or by mineralizing organic forms—there is little evidence to suggest that the hexafluoroarsenate anion undergoes similar microbial degradation. cdc.gov Its unique chemical structure and the strength of the arsenic-fluorine bonds contribute to its recalcitrance. The U.S. Environmental Protection Agency (EPA) has estimated that the anion could be persistent in the environment. regulations.gov

Information on specific environmental degradation pathways for the hexafluoroarsenate anion is scarce in scientific literature. nih.gov Its known resistance to hydrolysis and lack of biodegradability point towards persistence as its primary environmental characteristic, rather than degradation.

When this compound (also known by its pesticide name, hexaflurate) is introduced into terrestrial environments, its fate and transport within the soil are of significant concern for long-term ecosystem health.

Studies conducted on soils in south Texas, where hexaflurate was used for controlling pricklypear, have provided insight into its long-term behavior. cambridge.org Analysis of soil and plant samples performed five to seven years after application revealed the presence of trace quantities of hexaflurate. cambridge.org This finding suggests that the compound is highly persistent in the soil ecosystem. The research indicates two possibilities for this persistence: either the downward movement of the hexafluoroarsenate ion through the soil profile is extremely slow, or plants continuously absorb the ion and then redeposit it onto the soil surface as they decompose. cambridge.org

The natural background concentration of arsenic in virgin soils typically ranges from 0.1 to 40 parts per million (ppm), with an average of around 5-6 ppm. nih.gov The application of arsenic-containing pesticides can significantly increase these levels. nih.govnih.gov The persistence of the hexafluoroarsenate anion means that its use can contribute to the long-term accumulation of arsenic in the upper soil layers.

The mobility and bioavailability of arsenic in soil are complex and depend on various factors. Arsenic species can form insoluble complexes with oxides of iron and aluminum, which can render them relatively immobile. cdc.govnih.gov However, soil conditions such as pH and the presence of other competing ions, like phosphate from fertilizers, can influence arsenic's behavior, potentially increasing its solubility and availability for plant uptake. uni-hohenheim.de The slow degradation and movement of hexafluoroarsenate suggest it can act as a long-term source of arsenic contamination in soil ecosystems.

FindingImplication for Soil EcosystemsCitation
Trace quantities of hexaflurate detected in soil and plants 5-7 years after application.Demonstrates high persistence and long-term presence in the terrestrial environment. cambridge.org
Downward movement in soil is very slow, or there is continuous plant uptake and redeposition.Contributes to the accumulation of arsenic in the surface soil layer over time. cambridge.org
Arsenic can bind to soil components like iron and aluminum oxides.Immobilizes the arsenic, but it remains in the soil as a potential future source of contamination. cdc.govnih.gov

Viii. Advanced Analytical Methodologies for Hexafluoroarsenate

Chromatographic Methods for Hexafluoroarsenate (B1215188) Speciation

Chromatographic techniques are essential for separating hexafluoroarsenate from other arsenic species, which is crucial for understanding its specific contribution to total arsenic content and its environmental behavior.

Anion-exchange chromatography coupled with inductively coupled plasma-mass spectrometry (AEC-ICP-MS) has been established as a definitive method for the specific determination of the hexafluoroarsenate ion in aqueous samples. nih.govcurtin.edu.au This powerful combination allows for both the physical separation of AsF₆⁻ from other anions and its highly sensitive and selective detection. The technique has been successfully applied to industrial process waters, where hexafluoroarsenate was found to be the predominant arsenic species, accounting for 78–100% of the total arsenic present. nih.gov The detection limit for this method has been estimated to be as low as 6 ng L⁻¹ (as arsenic), highlighting its suitability for trace analysis. nih.govacs.org

The process involves introducing a water sample into the AEC system, where different anions are separated based on their affinity for the stationary phase. The eluate from the chromatography column is then introduced directly into the ICP-MS, where the arsenic is atomized, ionized, and detected by the mass spectrometer. This coupling provides a robust and specific analytical tool for AsF₆⁻. curtin.edu.au

Table 1: AEC-ICP-MS Operating Conditions for Hexafluoroarsenate Analysis

The following table outlines typical instrumental parameters used for the separation and detection of hexafluoroarsenate in water samples, based on published research findings. curtin.edu.au

ParameterCondition/Value
Chromatography System
ColumnAnion-exchange column
EluantPerchlorate (B79767) under alkaline conditions
SuppressorAnion self-regenerating suppressor (ASRS)
ICP-MS System
Detection ModeDynamic Reaction Cell (DRC)
Monitored m/zAs specific mass-to-charge ratio
Performance
Detection Limit (as As)6 ng L⁻¹

A key advantage of the AEC-ICP-MS methodology is its ability to achieve complete separation of hexafluoroarsenate from all other known inorganic arsenic species and methylated arsenic compounds. nih.govacs.org In analytical procedures, AsF₆⁻ is effectively resolved from common arsenic forms such as arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻). curtin.edu.au This specificity is critical because conventional arsenic treatment processes, like iron hydroxide (B78521) co-precipitation, are ineffective at removing hexafluoroarsenate from water, whereas they can remove arsenate and arsenite. nih.govwikipedia.org The chromatographic separation ensures that the quantification of AsF₆⁻ is not skewed by the presence of these other arsenic compounds, allowing for an accurate assessment of its environmental prevalence and fate.

Voltammetric Techniques for Hexafluoroarsenate Detection

Voltammetric methods offer an alternative approach for the detection of ions, relying on the measurement of current as a function of applied potential. For large, lipophilic anions like hexafluoroarsenate, specific voltammetric techniques are particularly promising.

Ion-transfer voltammetry at the interface between two immiscible electrolyte solutions (ITIES) is a technique suitable for detecting ions based on the energy required to transfer them from an aqueous phase to an organic phase. curtin.edu.au This method has been successfully applied to other large, fluorinated lipophilic anions, such as per- and polyfluoroalkyl substances (PFAS), demonstrating its potential for hexafluoroarsenate. nih.govcurtin.edu.au The technique can distinguish between different PFAS compounds based on their unique half-wave transfer potentials. nih.gov

For detection, a potential is applied across the liquid-liquid interface, and the current generated by the transfer of the target anion (e.g., AsF₆⁻) is measured. bohrium.com By combining this with a preconcentration step, as in ion-transfer stripping voltammetry (ITSV), enhanced sensitivity can be achieved. nih.gov In ITSV, the target anion is first accumulated in the organic phase or at the interface through an applied potential or a chemical affinity (e.g., anion exchange). nih.gov The potential is then swept, stripping the accumulated ions back into the aqueous phase, which generates a current peak proportional to the ion's concentration. wikipedia.orgnih.gov This approach has been shown to improve detection limits for biological anions to nanomolar levels, suggesting it could provide a highly sensitive method for hexafluoroarsenate detection. nih.gov

Validation and Reliability of Analytical Protocols for Hexafluoroarsenate

The validation and reliability of analytical protocols are paramount in ensuring the accuracy and consistency of data for hexafluoroarsenate (AsF₆⁻). Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. This involves a series of assessments to verify that a method is accurate, precise, and reliable for the quantification of hexafluoroarsenate in a given sample matrix. The reliability of these protocols is further established through ongoing quality control, the use of certified reference materials, and participation in inter-laboratory comparison studies.

A comprehensive validation process assesses several key performance characteristics to ensure the analytical method is fit for purpose. These parameters provide a detailed understanding of the method's capabilities and limitations.

Key Performance Parameters for Method Validation

The validation of analytical methods for hexafluoroarsenate involves the evaluation of several critical parameters:

Accuracy: This refers to the closeness of a measured value to the true or accepted reference value. It is often assessed by analyzing samples with known concentrations of hexafluoroarsenate or by spike recovery experiments, where a known amount of hexafluoroarsenate is added to a sample matrix.

Precision: Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed in terms of repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations on different days, with different analysts, or on different equipment).

Specificity (or Selectivity): This is the ability of the method to accurately measure the hexafluoroarsenate anion in the presence of other components that may be expected to be present in the sample matrix, such as other arsenic species or fluoride (B91410) ions.

Linearity and Range: Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of hexafluoroarsenate within a given range. The range is the interval between the upper and lower concentrations of hexafluoroarsenate for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The LOD is the lowest concentration of hexafluoroarsenate in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of hexafluoroarsenate in a sample that can be determined with an acceptable level of precision and accuracy.

Table 1: Key Performance Parameters in Analytical Method Validation

Parameter Description Typical Acceptance Criteria
Accuracy Closeness of the measured value to the true value. Recovery of 80-120% for spiked samples.
Precision Agreement between repeated measurements. Relative Standard Deviation (RSD) ≤ 15%.
Specificity Ability to measure the analyte in the presence of other components. No significant interference at the retention time of the analyte.
Linearity Proportionality of the signal to the analyte concentration. Correlation coefficient (r²) ≥ 0.995.
Range Concentration interval where the method is precise, accurate, and linear. Defined by the linearity study.
Limit of Detection (LOD) Lowest detectable concentration. Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest quantifiable concentration. Signal-to-noise ratio of 10:1.

A specific method for the determination of the hexafluoroarsenate ion in water has been developed utilizing anion-exchange chromatography coupled to inductively coupled plasma-mass spectrometry (AEC-ICP-MS). This method demonstrated a high degree of sensitivity and specificity for hexafluoroarsenate. rsc.org

Table 2: Reported Detection Limit for Hexafluoroarsenate by AEC-ICP-MS

Analytical Method Matrix Limit of Detection (as Arsenic)
AEC-ICP-MS Water 6 ng L⁻¹

Source: rsc.org

Inter-laboratory Comparisons and Proficiency Testing

Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for assessing the reliability and comparability of analytical results among different laboratories. rsc.orgspectroscopyonline.comrsc.orgtestex.com In these studies, a homogeneous sample containing a known or consensus concentration of the analyte is sent to multiple laboratories for analysis. The results are then compared to the reference value and to each other to evaluate the performance of each laboratory and the analytical method itself.

While specific inter-laboratory comparison studies for hexafluoroarsenate are not widely documented, such a study would be essential for establishing a standardized and universally accepted analytical protocol. The evaluation of laboratory performance in these studies is often done using z-scores, which indicate how many standard deviations a result is from the assigned value.

Table 3: Illustrative Example of Proficiency Test Results for Hexafluoroarsenate Analysis

Laboratory ID Reported Concentration (µg/L) Assigned Value (µg/L) Standard Deviation for Proficiency Assessment z-score Performance Evaluation
Lab A 4.8 5.0 0.5 -0.4 Satisfactory
Lab B 5.2 5.0 0.5 0.4 Satisfactory
Lab C 6.1 5.0 0.5 2.2 Questionable
Lab D 4.1 5.0 0.5 -1.8 Satisfactory
Lab E 3.5 5.0 0.5 -3.0 Unsatisfactory

Note: This table is for illustrative purposes to demonstrate the principles of proficiency testing and does not represent actual study data.

Certified Reference Materials (CRMs)

Certified Reference Materials are highly characterized and homogeneous materials with a certified value for one or more properties. They are essential tools for ensuring the accuracy and traceability of analytical measurements. The use of CRMs is a cornerstone of a robust quality assurance program, allowing laboratories to validate their methods and demonstrate the accuracy of their results.

Currently, there is a lack of commercially available certified reference materials specifically for hexafluoroarsenate. While CRMs for total arsenic and various arsenic species in different matrices exist, the absence of a specific hexafluoroarsenate CRM presents a challenge for the rigorous validation of analytical methods for this compound. rsc.org The development of such materials would be a significant step forward in ensuring the reliability of hexafluoroarsenate analysis across different studies and laboratories.

Ix. Computational and Theoretical Chemistry of Potassium Hexafluoroarsenate

Quantum Chemical Studies on the Hexafluoroarsenate (B1215188) Anion

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the behavior of the hexafluoroarsenate anion. These in silico studies offer a microscopic perspective on the geometry, stability, and reactivity of the anion.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used to study the hexafluoroarsenate anion. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, though they can be computationally demanding. mqm2022.orgyoutube.com DFT, on the other hand, utilizes the electron density to calculate the system's energy, offering a balance between accuracy and computational cost that makes it a popular choice for many applications. youtube.comyoutube.com

Quantum chemical DFT calculations have been employed to investigate the conformations of complexes involving the hexafluoroarsenate anion. researchgate.net For instance, studies on the complexation of AsF₆⁻ with macrocyclic ligands like dodecabenzylbambus conflex.co.jpuril have used DFT to determine the most probable structures and interaction energies. researchgate.net In these studies, hybrid functionals such as ω-B97XD, which include long-range and dispersion corrections, are often used to accurately model the non-covalent interactions that govern the complex formation. researchgate.net The calculations reveal that the anion is bound within the ligand's cavity through hydrogen bonds between fluorine atoms of the AsF₆⁻ and hydrogen atoms of the macrocycle. researchgate.net The interaction energy for such complexes has been calculated, providing quantitative insight into the stability of these systems. researchgate.net

The choice of basis set is crucial for the accuracy of these calculations. Triple zeta valence basis sets, often augmented with polarization and diffuse functions, are typically employed to provide a flexible description of the electron distribution, particularly for an anionic species like hexafluoroarsenate. youtube.com

A significant application of DFT and ab initio calculations is the prediction of molecular geometries and spectroscopic properties. banglajol.infomdpi.commdpi.com For the hexafluoroarsenate anion, these calculations can accurately predict key structural parameters such as the arsenic-fluorine (As-F) bond length and the F-As-F bond angles. These theoretical predictions can be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational models.

Theoretical vibrational spectra (infrared and Raman) can also be calculated. mdpi.com By computing the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. This information is invaluable for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions within the AsF₆⁻ anion. For example, the characteristic stretching and bending modes of the AsF₆ octahedron can be precisely identified.

Table 1: Theoretically Predicted Parameters for the Hexafluoroarsenate (AsF₆⁻) Anion
ParameterTypical Calculated ValueComputational MethodSignificance
As-F Bond Length~1.72 ÅDFT (e.g., B3LYP)Defines the size and geometry of the anion.
F-As-F Bond Angle90° / 180°DFT/Ab InitioConfirms the octahedral (Oₕ) symmetry.
Symmetric Stretch (ν₁)~680 cm⁻¹DFT Frequency AnalysisCorresponds to the in-phase stretching of all As-F bonds (Raman active).
Asymmetric Stretch (ν₃)~700 cm⁻¹DFT Frequency AnalysisCorresponds to out-of-phase stretching (IR active).

Modeling of Ion-Solvent Interactions in Hexafluoroarsenate Systems

The behavior of potassium hexafluoroarsenate in solution is governed by the interactions between the K⁺ and AsF₆⁻ ions and the surrounding solvent molecules. Computational models are essential for understanding these complex interactions at a microscopic level. nih.govyoutube.comresearchgate.net

Implicit solvation models, particularly the Self-Consistent Reaction Field (SCRF) methods, are widely used to account for the effects of a solvent without explicitly modeling individual solvent molecules. q-chem.compitt.edu The most common of these is the Polarizable Continuum Model (PCM). conflex.co.jpgaussian.com In this approach, the solute (e.g., the AsF₆⁻ anion) is placed in a cavity within a continuous dielectric medium that represents the solvent. q-chem.comgaussian.com The solute's electron distribution polarizes the dielectric medium, which in turn creates a "reaction field" that interacts with the solute. This process is iterated until self-consistency is achieved. q-chem.com

The application of SCRF methods allows for the calculation of properties such as solvation free energies, which are crucial for understanding solubility and reaction thermodynamics in solution. The choice of solvent is defined by its dielectric constant, which is a key parameter in these models. gaussian.comgaussian.com For hexafluoroarsenate systems, these calculations can predict how properties like geometry and vibrational frequencies might change when moving from the gas phase to a solution.

While implicit models provide a good overview of bulk solvent effects, a more detailed picture of ion-solvent and ion-ion interactions requires more sophisticated approaches. nih.govsoton.ac.uk Explicit solvent models, where a number of solvent molecules are included in the quantum mechanical calculation, can provide specific details about the first solvation shell. pitt.edu These "cluster" calculations can reveal the preferred coordination numbers and geometries of solvent molecules around the K⁺ and AsF₆⁻ ions.

Molecular dynamics (MD) simulations, which use classical force fields, can also be employed to study the dynamics of ion-solvent and ion-ion interactions over longer timescales. mdpi.com These simulations can provide insights into the structure of solvation shells, ion pairing phenomena, and the transport properties of the ions in solution.

Theoretical frameworks like the Mean Spherical Approximation (MSA) and Debye-Hückel theory are used to describe ion-ion interactions, while the Born theory of solvation can be applied to model ion-solvent interactions. nih.gov These models help to dissect the total chemical potential of the salt in solution into contributions from short-range forces, ion-ion electrostatic interactions, and ion-solvent interactions. nih.gov The strength of the ion-solvent interaction is a key factor that influences the structure of the electrochemical double layer in electrolyte solutions. researchgate.netarxiv.org

Table 2: Computational Models for Ion Interactions in Solution
Interaction TypeModeling ApproachKey Insights Provided
Ion-Solvent (Bulk)SCRF (e.g., PCM)Solvation energy, changes in molecular properties upon solvation. gaussian.com
Ion-Solvent (Specific)Explicit Solvent Models (Cluster Calculations)Structure of the first solvation shell, coordination numbers. pitt.edu
Ion-IonDebye-Hückel, Mean Spherical Approximation (MSA)Contribution of ion-ion forces to the thermodynamic properties of the solution. nih.gov
Dynamic InteractionsMolecular Dynamics (MD) SimulationsTransport properties, ion pairing dynamics, radial distribution functions. mdpi.com

Theoretical Approaches for Complex Crystal Structures

Predicting the crystal structure of an ionic compound like this compound from first principles is a significant challenge in computational materials science. Theoretical approaches to this problem often involve searching for the global minimum on the potential energy surface of the solid-state system.

Methods for crystal structure prediction can range from simulated annealing and genetic algorithms to random structure searching. These algorithms generate a multitude of candidate crystal structures, the energies of which are then calculated using DFT, often with periodic boundary conditions. The structures with the lowest energies are then considered the most likely candidates for the stable crystal phase.

For a known crystal structure, DFT calculations can be used to optimize the lattice parameters and atomic positions, and to calculate a wide range of properties, including the bulk modulus, electronic band structure, and density of states. These calculations provide a detailed understanding of the forces holding the crystal together and the nature of the electronic states. Investigating complex crystal structures helps in understanding their stability and formation. cornell.edu

Superspace Formalism in the Analysis of Modulated Structures

The analysis of crystalline structures that deviate from perfect three-dimensional periodicity is a complex field within crystallography. For such materials, traditional crystallographic methods are insufficient. Instead, a more advanced theoretical framework known as the superspace formalism is employed. This approach is essential for describing and refining aperiodically modulated structures, which are characterized by a periodic distortion of an underlying basic structure.

In principle, the superspace formalism extends the concept of crystallography from three dimensions to a higher-dimensional space (typically 3+d dimensions). In this "superspace," the aperiodic crystal structure can be represented as a periodic one, allowing the powerful tools of symmetry and diffraction theory to be applied. The additional dimensions (d) correspond to the phases of the modulation waves that distort the basic structure. By projecting this higher-dimensional periodic structure back into the three-dimensional physical space, the aperiodic, modulated arrangement of atoms can be accurately described.

However, in the specific case of this compound (KAsF₆), the compound in its standard state crystallizes in a conventional, non-modulated structure. researchgate.net Its crystal lattice is well-described by a standard three-dimensional space group, and it does not exhibit the kind of aperiodic structural distortions that would necessitate analysis using the superspace formalism. Therefore, direct research applying this formalism to pure this compound is not found in the scientific literature, as the technique is not relevant to its crystallographic nature under normal conditions.

The utility of the superspace formalism becomes evident when examining closely related, substituted derivatives of this compound. A prominent example is potassium dihydroxotetrafluoroarsenate (KAsF₄(OH)₂), a compound where two fluorine atoms of the hexafluoroarsenate anion are replaced by hydroxyl groups. This substitution leads to an incommensurately modulated crystal structure. researchgate.net In an incommensurate structure, the periodicity of the modulation wave is not a rational multiple of the underlying lattice periods.

The structure of KAsF₄(OH)₂ has been successfully determined using single-crystal X-ray diffraction and refined within the framework of the superspace formalism. researchgate.net The analysis revealed that the modulation primarily affects the [AsF₄(OH)₂]⁻ anion, which can be described as a rigid body undergoing significant displacement. The amplitudes of these modulations are approximately 0.3 Å. researchgate.net

The crystallographic data for the modulated structure of potassium dihydroxotetrafluoroarsenate highlights the key parameters used in a superspace analysis.

Interactive Table: Crystallographic Data for the Modulated Structure of Potassium Dihydroxotetrafluoroarsenate (KAsF₄(OH)₂) researchgate.net

ParameterValueDescription
Formula KAsF₄(OH)₂The chemical formula of the compound.
Crystal System MonoclinicThe crystal system of the average, or basic, structure.
Superspace Group C2/c(α 0 γ)The (3+1)-dimensional space group describing the symmetry of the modulated structure in superspace.
Lattice Parameters a = 9.045 Å, b = 10.988 Å, c = 6.791 Å, β = 127.11°The dimensions of the unit cell of the basic structure.
Modulation Vector (q) (0.349, 0, -0.052)The vector describing the periodicity of the incommensurate modulation relative to the reciprocal lattice.

This example illustrates that while this compound itself is not a subject of modulated structure analysis, the theoretical principles of the superspace formalism are crucial for understanding the complex crystal chemistry of its derivatives. The structural changes induced by chemical substitution can introduce the kind of aperiodic ordering that this advanced computational framework is designed to unravel.

X. Specialized Applications in Chemical Science

Potassium Hexafluoroarsenate (B1215188) as a Super-Acid System in Organic Synthesis

Potassium hexafluoroarsenate (KAsF₆) is a salt whose anion, hexafluoroarsenate ([AsF₆]⁻), is the conjugate base of the superacid hexafluoroarsenic(V) acid (HAsF₆). Superacids are defined as acids stronger than 100% sulfuric acid. The high acidity and extremely low nucleophilicity of the hexafluoroarsenate anion are instrumental in the field of organic synthesis for the generation and stabilization of highly reactive intermediates, particularly carbocations.

Superacidic systems involving the hexafluoroarsenate anion are typically generated by combining a Brønsted acid like anhydrous hydrogen fluoride (B91410) (aHF) with a Lewis acid, in this case, arsenic pentafluoride (AsF₅). This mixture leads to the formation of species such as [H₂F]⁺[AsF₆]⁻, which are responsible for the system's profound acidity, reaching levels up to 10¹² times that of sulfuric acid. While the free acid molecule HAsF₆ was historically elusive, its existence and structure have been confirmed through co-crystallization in such superacidic media.

The primary role of the [AsF₆]⁻ anion in these systems is to act as a non-coordinating anion. Its stability and reluctance to form covalent bonds with reactive cations allow for the study of these species in solution. This property is crucial for facilitating novel organic syntheses that are not feasible in conventional acidic media, including the synthesis of economically important hydrocarbons. The reaction of trimethylarsane in a hydrogen fluoride/arsenic pentafluoride superacidic system, for example, leads to the formation of stable trimethylarsonium hexafluoroarsenate salts.

Table 1: Comparison of Acidity in Selected Acid Systems

Acid System Description Relative Acidity Strength
Sulfuric Acid (H₂SO₄) Reference for superacidity Baseline
Magic Acid (FSO₃H/SbF₅) A well-known superacid Significantly stronger than H₂SO₄
HF/AsF₅ System Forms the [AsF₆]⁻ anion Acidity up to 10¹² times that of H₂SO₄

Research into Hexafluoroarsenate-Based Herbicides

Research into novel herbicidal compounds often explores unique chemical moieties to identify new modes of action or overcome resistance to existing herbicides. The investigation of hexafluoroarsenate-based compounds falls into this exploratory category. The effectiveness of any herbicide is determined by its mode of action, selectivity, and residual activity in the environment.

The mode of action of a herbicide describes the specific biological process it disrupts, leading to plant injury and death. Herbicides can be classified based on the site they affect, such as enzymes involved in amino acid synthesis, pathways for lipid production, or the process of photosynthesis. For soil-applied herbicides, absorption through the roots is a primary route of entry into the plant system. Once absorbed, the chemical's ability to translocate (move within the plant) determines its ultimate site of action.

A hypothetical hexafluoroarsenate-based herbicide could be designed to target one of several vital plant processes. For instance, it could function as an inhibitor of a key enzyme. The acetolactate synthase (ALS) enzyme, essential for the synthesis of certain amino acids, is a common target for herbicides. Inhibition of this enzyme effectively starves the plant of necessary proteins, leading to death. Another potential target is the photosystem II process, where interference with electron transfer disrupts photosynthesis, causing a cascade of cellular damage.

Table 2: Common Herbicide Modes of Action

Mode of Action Group Description of Plant Process Disrupted Example Target
Amino Acid Synthesis Inhibition Blocks the production of amino acids, the building blocks of proteins. Acetolactate Synthase (ALS) enzyme
Photosynthesis Inhibition Interferes with the capture of light energy, leading to the production of destructive molecules. Photosystem II D-1 quinone-binding protein
Seedling Growth Inhibition Interrupts new plant growth and development, often by inhibiting root or shoot formation. Microtubule assembly
Growth Regulation Mimics natural plant hormones (auxins), causing uncontrolled and distorted growth. Hormone receptors

Selectivity is a crucial characteristic of a herbicide, referring to its ability to control target weed species without causing significant harm to the desired crop. This differential action can be due to various factors, including differences in how the crop and weed metabolize the herbicide. A crop plant might be able to detoxify the chemical compound rapidly, while the weed cannot.

Residual activity , or persistence, refers to the length of time a herbicide remains active in the soil after application. Herbicides with longer residual activity can provide season-long weed control but also pose a risk of "carryover," where residues may injure subsequent, sensitive rotational crops. The persistence of a herbicide in soil is governed by a complex interplay of its chemical properties and environmental factors.

The chemical structure of a hypothetical hexafluoroarsenate-based herbicide would be a primary determinant of both its selectivity and residual activity. Factors such as its water solubility, vapor pressure, and susceptibility to degradation will influence its behavior in the soil and in plants.

Table 3: Factors Influencing Herbicide Residual Activity

Factor Influence on Persistence Description
Chemical Properties Intrinsic The inherent stability of the molecule's chemical bonds determines its resistance to breaking down.
Soil Type Environmental Clay and organic matter content can bind herbicide molecules, making them less available for plant uptake or degradation.
Microbial Degradation Biotic Soil microorganisms are often the primary agents of herbicide breakdown. Soil conditions that favor microbial activity (e.g., moisture, warm temperatures) can reduce persistence.
Photodegradation Abiotic Exposure to sunlight can break down some herbicide molecules on the soil surface.
Leaching Environmental Herbicides that are highly soluble in water can be washed deeper into the soil profile by rainfall or irrigation, potentially reducing their concentration in the root zone.

Xi. Future Research Directions and Challenges

Exploration of Novel Synthesis Routes and Scalability

Current synthesis methods for potassium hexafluoroarsenate (B1215188), while effective at a laboratory scale, often rely on hazardous reagents and demanding conditions. Traditional routes include the direct reaction of arsenic pentafluoride (AsF5) with potassium fluoride (B91410) (KF), or the treatment of arsenic pentachloride (AsCl5) and potassium chloride (KCl) with hydrofluoric acid (HF). wikipedia.org These processes involve highly toxic and corrosive materials, posing significant safety and handling challenges.

Future research must prioritize the development of more benign and efficient synthetic strategies. The exploration of mechanochemical methods, solid-state reactions, or solvent-free syntheses could lead to safer and more environmentally friendly production processes. researchgate.net Another promising avenue is the investigation of ion-exchange reactions in aqueous or non-aqueous solutions, which might circumvent the need for gaseous AsF5 or anhydrous HF.

Furthermore, achieving scalability is a critical hurdle for any potential industrial application. Future work should focus on developing continuous flow processes, which offer advantages in terms of safety, control, and throughput compared to batch syntheses. figshare.com A systematic study of reaction kinetics and thermodynamics will be essential for optimizing reaction conditions and maximizing yield and purity for large-scale production.

Table 1: Comparison of Synthesis Route Directions

Aspect Current Methods Future Directions
Reagents AsF5, HF, AsCl5 (highly hazardous) wikipedia.org Less hazardous precursors, ion-exchange resins
Conditions Often anhydrous, potentially high pressure/temperature Ambient temperature/pressure, solvent-free mechanochemistry
Process Type Primarily batch synthesis Continuous flow reactors
Sustainability High environmental and safety concerns "Green chemistry" principles, waste reduction

| Scalability | Limited and complex | Designed for industrial-scale production |

Discovery and Characterization of New Structural Forms

Potassium hexafluoroarsenate is known to have a standard crystal structure. researchgate.net However, the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is common in related inorganic compounds, such as other hexafluorometallates. acs.orgrsc.orgrsc.org The discovery of new polymorphs of KAsF6 could unlock novel physical and chemical properties.

Future research should systematically explore the phase diagram of KAsF6 under a wide range of temperatures and pressures. High-pressure crystallographic studies using diamond anvil cells could reveal new, denser crystal structures with unique electronic or optical properties. Similarly, investigations into thin-film deposition or crystallization from different solvents might yield metastable polymorphs. digitellinc.com

The characterization of any new structural forms would require a suite of advanced analytical techniques. While single-crystal X-ray diffraction remains the gold standard for structure determination, complementary methods such as powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy would be crucial for characterizing polycrystalline samples and understanding local atomic environments. researchgate.netacs.org

Expansion of Electrochemical Applications in Next-Generation Batteries

The development of next-generation energy storage systems is a major global challenge. advancedsciencenews.com While lithium-ion batteries dominate the current market, potassium-ion batteries (KIBs) are emerging as a promising alternative due to the greater abundance and lower cost of potassium. advancedsciencenews.com A key component of any battery is the electrolyte, which facilitates ion transport between the electrodes.

The hexafluoroarsenate anion (AsF6-) is a structural analogue to the widely used hexafluorophosphate (B91526) (PF6-) anion found in many commercial lithium-ion battery electrolytes. osti.govnih.gov This similarity suggests that KAsF6 could be a viable electrolyte salt for KIBs. Future research should focus on comprehensively evaluating its electrochemical performance. Key parameters to investigate include its ionic conductivity in various organic solvents, its electrochemical stability window, and its compatibility with different anode and cathode materials.

Refined Environmental Transport and Ecotoxicological Modeling

The potential for environmental release of any commercially used chemical necessitates a thorough understanding of its fate and ecotoxicity. cdc.gov For this compound, the primary concern is the release of arsenic into the environment. researchgate.netwou.edu While the ecotoxicology of common inorganic arsenic species like arsenate (As(V)) and arsenite (As(III)) is well-documented, the specific environmental behavior of the hexafluoroarsenate (AsF6-) anion is largely unknown. nih.govnih.gov

A critical area for future research is the study of the hydrolysis of AsF6- under various environmental conditions (e.g., different pH, temperature, and microbial activity). Understanding the rate and products of this breakdown is the first step in predicting its environmental impact. itrcweb.org Subsequent research should focus on how the released arsenic species interact with soil and sediment components, including adsorption to minerals like iron oxides, and their potential for bioaccumulation in aquatic and terrestrial food chains. itrcweb.orgusda.gov

This empirical data is essential for developing refined environmental transport and ecotoxicological models. epa.gov Such models can simulate the movement and transformation of the compound in various environmental compartments (soil, water, air) and predict potential exposure levels for different organisms. itrcweb.orgarmy.mil These predictive tools are vital for conducting robust risk assessments and establishing safe handling and disposal guidelines.

Development of In-situ and Real-time Analytical Techniques

Advancements in understanding and applying this compound are closely linked to the ability to monitor its behavior in complex systems in real time. Developing analytical techniques capable of in-situ measurements is crucial for applications ranging from process control in scalable synthesis to monitoring electrolyte degradation within an operating battery.

Future research should focus on adapting powerful spectroscopic techniques for this purpose. For instance, in-situ Raman spectroscopy could be employed to monitor the formation of KAsF6 during synthesis or to track the evolution of its anionic structure in a liquid electrolyte under electrochemical cycling. mdpi.com Similarly, NMR spectroscopy could provide detailed insights into decomposition pathways and interactions with other electrolyte components. acs.org

For environmental monitoring, the development of robust and sensitive sensors for the direct detection of the AsF6- anion would be a significant breakthrough. This could involve creating selective electrodes or optical sensors that can provide real-time concentration data in water sources. rsc.org Such technologies would be invaluable for early detection of any potential contamination and for ensuring environmental safety. nih.govnih.gov

Table 2: Potential In-situ and Real-time Analytical Techniques for KAsF6 Research

Research Area Potential Technique Information Gained
Synthesis In-situ Raman/FTIR Spectroscopy Real-time monitoring of reaction progress, intermediate species, and yield.
Electrochemistry In-situ NMR Spectroscopy Tracking of electrolyte degradation, SEI formation, and ion solvation. nih.gov
Electrochemistry Electrochemical Quartz Crystal Microbalance (EQCM) Mass changes at the electrode surface, study of interfacial reactions.
Environmental Ion-Selective Electrodes (ISEs) Continuous, real-time measurement of AsF6- concentration in water.

| Environmental | Cavity-Enhanced Spectroscopy | Ultrasensitive detection of potential volatile arsenic species. nih.gov |

Interdisciplinary Research Opportunities for this compound

The multifaceted challenges and opportunities associated with this compound call for a highly interdisciplinary research approach. Progress in this field will be accelerated by fostering collaborations across traditional scientific boundaries.

Chemistry and Materials Science: Solid-state chemists can work on discovering and characterizing new polymorphs, while materials scientists can explore the integration of KAsF6 into novel devices, such as batteries or sensors. acs.org

Electrochemistry and Chemical Engineering: Electrochemists can investigate the fundamental properties of KAsF6-based electrolytes, while chemical engineers can focus on designing and scaling up safe and efficient synthesis processes. figshare.comosti.gov

Environmental Science and Toxicology: Environmental chemists can study the fate and transport of the compound, providing crucial data for toxicologists to assess its risks to ecosystems and human health. cdc.gov

Analytical Chemistry and Physics: The development of novel in-situ monitoring techniques will require the combined expertise of analytical chemists and physicists to design and build advanced instrumentation. mdpi.comnih.gov

Beyond its potential role in batteries, interdisciplinary efforts could uncover entirely new applications for KAsF6. Its properties might be suitable for use in certain catalytic processes, as a precursor for other arsenic-containing materials, or in fundamental studies of ion-solvent interactions due to the unique characteristics of the AsF6- anion. acs.org Such explorations will ensure that the full potential of this compound is realized.

Q & A

Q. What are the established synthesis routes for potassium hexafluoroarsenate, and how can purity be optimized?

this compound is typically synthesized by reacting arsenic acid (H₃AsO₄) with hydrofluoric acid (HF) in the presence of potassium fluoride (KF). The reaction proceeds under controlled stoichiometric conditions to avoid side products like arsenic oxides or fluorides. Purity optimization involves rigorous drying of reactants, inert atmosphere use (e.g., nitrogen or argon), and post-synthesis recrystallization from anhydrous solvents like acetonitrile . Analytical techniques such as X-ray diffraction (XRD) and ion chromatography are critical for verifying purity and structural integrity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • XRD : Determines crystal structure and confirms the absence of impurities (e.g., unreacted KF or As₂O₃) .
  • NMR (¹⁹F and ⁷⁵As) : Identifies chemical environment symmetry and detects hydrolyzed species (e.g., AsF₅ impurities) .
  • Raman/IR Spectroscopy : Validates the presence of As-F vibrational modes (~650–750 cm⁻¹) and distinguishes KAsF₆ from similar salts like KPF₆ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified under GHS hazard categories for acute toxicity (H301/H331) and skin/eye irritation (H315/H319). Key precautions include:

  • Use of fume hoods and PPE (gloves, lab coats, goggles).
  • Immediate neutralization of spills with calcium hydroxide or sodium bicarbonate.
  • Storage in sealed, corrosion-resistant containers (e.g., PTFE-lined glass) .

Q. How do the physical properties (melting point, solubility) of this compound influence its experimental applications?

this compound has a reported melting point of 400°C and low solubility in water (0.25 g/100 g at 0°C). These properties make it suitable for high-temperature syntheses (e.g., molten salt reactions) but limit its use in aqueous systems. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) enables its application in non-aqueous electrolytes .

Advanced Research Questions

Q. What role does this compound play in electrochemical systems, and how does its stability compare to other hexafluoro salts?

KAsF₆ has been explored as a conductive salt in lithium-ion battery electrolytes, though its arsenic content raises toxicity concerns. Comparative studies with LiAsF₆ show lower thermal stability (decomposes above 200°C) compared to LiPF₆, limiting its utility in high-energy-density batteries. In situ scanning transmission electron microscopy (STEM) reveals that AsF₆⁻ anions degrade under cycling conditions, forming AsF₃ and F⁻ byproducts .

Q. How can researchers resolve contradictions in reported thermochemical data (e.g., melting points, solubility) for this compound?

Discrepancies in literature data (e.g., melting points ranging from 400°C to 430°C) may arise from impurities or measurement techniques. Methodological validation steps include:

  • Differential scanning calorimetry (DSC) under inert atmospheres to avoid oxidation.
  • Thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition products .

Q. What advanced analytical techniques are required to distinguish this compound from structurally similar compounds (e.g., KPF₆)?

  • Elemental Analysis (ICP-MS) : Quantifies arsenic content to confirm stoichiometry.
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiates As-F bonding environments from P-F bonds in KPF₆.
  • Ion Mobility Spectrometry : Detects trace impurities like AsO₃⁻ or PF₅ .

Q. How does the hygroscopicity of this compound impact its reactivity in synthetic applications?

KAsF₆ is moderately hygroscopic, absorbing moisture to form hydrofluoric acid and arsenic oxides. This reactivity necessitates anhydrous handling in reactions sensitive to proton donors (e.g., Grignard reagents). Pre-treatment methods include vacuum drying at 120°C or storage with molecular sieves .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques to prevent moisture ingress .
  • Stability Testing : Employ accelerated aging studies (85°C/85% RH) to simulate long-term degradation .
  • Toxicity Mitigation : Substitute KAsF₆ with less toxic salts (e.g., KPF₆) in applications where arsenic leaching is a risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.